Retinal

Description

Structure

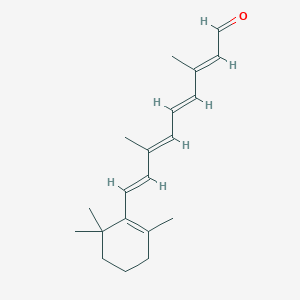

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-OVSJKPMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025998 | |

| Record name | Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

116-31-4, 472-86-6, 514-85-2 | |

| Record name | Retinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-cis-Retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal, 13-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal, 9-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETINAL, ALL-TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR725D715M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63 °C | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cornerstone of Vision: An In-depth Technical Guide on the Role of 11-cis-Retinal in Visual Phototransduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the pivotal role of 11-cis-retinal (B22103) in visual phototransduction. From the initial photon absorption to the regeneration of this essential chromophore, we delve into the molecular mechanisms, signaling cascades, and key experimental methodologies that form the foundation of our understanding of sight. This document is intended to serve as a detailed resource, presenting quantitative data in a structured format, outlining experimental protocols, and visualizing complex pathways to facilitate advanced research and therapeutic development.

The Central Event: Photoisomerization of 11-cis-Retinal

The perception of light is fundamentally a quantum mechanical event, initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal.[1][2] This transformation is the primary trigger for the entire visual signaling cascade.[1][3] 11-cis-retinal, a derivative of vitamin A, is covalently bound to a protein called opsin, forming a visual pigment.[4][5] In rod cells, this pigment is known as rhodopsin.[3]

The absorption of a photon by the 11-cis-retinal chromophore provides the energy required to overcome the activation barrier for isomerization.[1] This event is remarkably efficient and rapid, occurring on the femtosecond timescale. The change in the shape of the retinal molecule from a bent 'cis' configuration to a linear 'trans' configuration forces a conformational change in the opsin protein to which it is bound.[1] This activated state of the visual pigment, known as metarhodopsin II, is the first step in amplifying the light signal into a neural impulse.[3][4]

While photoisomerization is the primary mechanism for vision, 11-cis-retinal can also undergo thermal isomerization to all-trans-retinal in the absence of light.[1] This process is much slower but contributes to the "dark noise" of photoreceptor cells, which sets the absolute threshold for light detection.[1]

The Phototransduction Cascade: Amplifying the Signal

The conformational change in rhodopsin to metarhodopsin II initiates a G-protein-mediated signaling cascade, a classic example of a second messenger system that provides enormous signal amplification.[3]

The key steps in the phototransduction cascade are:

-

Activation of Transducin: Metarhodopsin II binds to and activates a heterotrimeric G-protein called transducin.[4] This activation involves the exchange of GDP for GTP on the alpha subunit of transducin (Gαt).

-

Activation of Phosphodiesterase (PDE): The activated Gαt-GTP complex then binds to and activates a phosphodiesterase (PDE) enzyme.[4]

-

Hydrolysis of cGMP: Activated PDE hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), reducing its intracellular concentration.[4]

-

Closure of cGMP-gated Ion Channels: In the dark, cGMP binds to and keeps open cation channels in the photoreceptor outer segment membrane, leading to a constant influx of sodium and calcium ions known as the "dark current". The reduction in cGMP concentration causes these channels to close.[4]

-

Hyperpolarization: The closure of the cation channels leads to a hyperpolarization of the photoreceptor cell membrane, as the outward flow of potassium ions continues.

-

Neurotransmitter Release: This hyperpolarization reduces the rate of glutamate (B1630785) release from the synaptic terminal of the photoreceptor cell. This change in neurotransmitter release is the signal that is transmitted to the downstream bipolar and horizontal cells of the retina, ultimately leading to a neural impulse being sent to the brain.

This cascade is terminated by the phosphorylation of metarhodopsin II by rhodopsin kinase and the subsequent binding of arrestin, which prevents further activation of transducin.[4]

Quantitative Data on Visual Pigments and Phototransduction

The following tables summarize key quantitative parameters related to 11-cis-retinal and the phototransduction cascade.

| Parameter | Value | Cell Type | Significance | Reference |

| Maximum Absorption Wavelength (λmax) of Rhodopsin | ~500 nm | Rods | Determines the peak sensitivity of rod vision to light. | [6] |

| Maximum Absorption Wavelength (λmax) of Cone Pigments | Blue: ~425 nm, Green: ~533 nm, Red: ~560 nm | Cones | Forms the basis of color vision. | [6] |

| Opsin Shift (Rhodopsin) | ~2100-2730 cm⁻¹ | Rods | The red-shift in the absorption maximum of the this compound protonated Schiff base when bound to opsin compared to in solution, crucial for visible light absorption. | [6][7][8] |

| Time Constant for Rhodopsin Regeneration | ~400 seconds | Rods | Reflects the rate at which rods recover their sensitivity after bleaching. | [9] |

| Time Constant for Cone Pigment Regeneration | ~100 seconds | Cones | The faster regeneration rate in cones contributes to their rapid dark adaptation. | [9] |

The Visual Cycle: Regenerating 11-cis-Retinal

For vision to be sustained, the all-trans-retinal must be converted back to 11-cis-retinal and recombined with opsin to regenerate the visual pigment. This process, known as the visual or retinoid cycle, is a series of enzymatic reactions that primarily occurs in the this compound pigment epithelium (RPE) and Müller glial cells.[2][3][10]

The canonical RPE visual cycle involves the following steps:

-

Release and Reduction: Following photoisomerization, all-trans-retinal is released from opsin and reduced to all-trans-retinol in the photoreceptor outer segments by retinol (B82714) dehydrogenases (RDHs).[2][3]

-

Transport to RPE: All-trans-retinol is transported from the photoreceptor outer segments to the RPE.[2]

-

Esterification: In the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT). This step is crucial for storing retinoids.[2][11]

-

Isomerization: The key enzymatic step is the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599). This reaction is catalyzed by the RPE-specific 65 kDa protein (RPE65), which acts as a retinoid isomerohydrolase.[2][11]

-

Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases, such as RDH5.[2][12]

-

Transport back to Photoreceptors: The newly synthesized 11-cis-retinal is transported back to the photoreceptor outer segments, where it combines with opsin to regenerate the light-sensitive visual pigment.[4]

Cones, which are responsible for vision in bright light, have a higher demand for 11-cis-retinal and are supported by an additional, faster visual cycle involving Müller glial cells.[10][13] This cone-specific pathway can take up all-trans-retinol and isomerize it to 11-cis-retinol, which is then transferred to cones for oxidation to 11-cis-retinal.[10]

Experimental Protocols

A variety of experimental techniques are employed to study the role of 11-cis-retinal in phototransduction. Below are detailed methodologies for some of the key experiments.

Rhodopsin Purification and Reconstitution

Objective: To isolate and purify rhodopsin from its native environment for in vitro studies.

Methodology:

-

Rod Outer Segment (ROS) Isolation:

-

Bovine retinas are dissected under dim red light and homogenized in a sucrose (B13894) buffer.

-

The homogenate is subjected to sucrose gradient centrifugation to separate the ROS from other cellular components.[14][15]

-

-

Solubilization:

-

Immunoaffinity Chromatography:

-

The solubilized rhodopsin is purified using an immunoaffinity column. A monoclonal antibody (e.g., 1D4) that specifically recognizes the C-terminus of rhodopsin is coupled to a solid support (e.g., Sepharose beads).[15][16]

-

The detergent-solubilized extract is passed through the column, allowing rhodopsin to bind to the antibody.

-

The column is washed extensively to remove unbound proteins.

-

Pure rhodopsin is eluted by competing with a peptide corresponding to the C-terminal epitope recognized by the antibody.

-

-

Reconstitution:

-

For functional assays, purified rhodopsin can be reconstituted into lipid nanodiscs or liposomes to mimic its native membrane environment.[17]

-

Measurement of Transducin Activation

Objective: To quantify the ability of light-activated rhodopsin to activate its G-protein, transducin.

Methodology:

-

Preparation of Components:

-

Purified, reconstituted rhodopsin and purified transducin are prepared.

-

A non-hydrolyzable GTP analog, such as GTPγS, labeled with a radioactive isotope (e.g., ³⁵S) is used.

-

-

Assay Procedure:

-

Rhodopsin is exposed to light to generate metarhodopsin II.

-

Transducin and [³⁵S]GTPγS are added to the activated rhodopsin preparation.

-

The mixture is incubated to allow for the exchange of GDP for [³⁵S]GTPγS on the α-subunit of transducin.

-

The reaction is stopped, and the amount of [³⁵S]GTPγS bound to transducin is measured by filter binding assay. The protein-bound radioactivity is captured on a nitrocellulose filter and quantified using a scintillation counter.

-

The rate of [³⁵S]GTPγS binding is a direct measure of the rate of transducin activation.[18]

-

Single-Cell Recordings from Photoreceptors

Objective: To measure the light-evoked electrical responses of individual photoreceptor cells.

Methodology:

-

This compound Preparation:

-

Suction Electrode Recording:

-

A glass micropipette with a smooth, fire-polished tip is used as a suction electrode.

-

The inner or outer segment of a single photoreceptor cell is drawn into the tip of the electrode.[20]

-

The electrode records the circulating current that flows into the outer segment in the dark (the "dark current").

-

-

Light Stimulation and Data Acquisition:

-

The photoreceptor is stimulated with flashes of light of varying intensity and duration.

-

The light-induced closure of the cGMP-gated channels causes a reduction in the dark current, which is recorded as a photoresponse.[20]

-

The amplitude and kinetics of the photoresponse provide information about the sensitivity and adaptation properties of the photoreceptor.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visual phototransduction - Wikipedia [en.wikipedia.org]

- 5. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Opsin Shift and Mechanism of Spectral Tuning of Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The opsin shift and mechanism of spectral tuning in rhodopsin: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. experts.umn.edu [experts.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Retinoids in the visual cycle: role of the this compound G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diseases Caused by Defects in the Visual Cycle: Retinoids as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Monomeric G protein-coupled receptor rhodopsin in solution activates its G protein transducin at the diffusion limit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reconstitution of the Rhodopsin–Transducin Complex into Lipid Nanodiscs | Springer Nature Experiments [experiments.springernature.com]

- 18. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Single-cell suction recordings from mouse cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Pathway of Retinal Synthesis from Beta-Carotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathway responsible for the synthesis of retinal from beta-carotene (B85742), a critical process for vitamin A production in vertebrates. The document outlines the core enzymatic reactions, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and associated workflows.

Core Biochemical Pathway

The conversion of dietary beta-carotene into this compound is a pivotal step in the biosynthesis of vitamin A (retinol) and its active metabolite, retinoic acid, which are essential for vision, immune function, and cellular differentiation. This process primarily occurs in the enterocytes of the small intestine, but has also been observed in other tissues such as the liver and this compound pigment epithelium[1].

The central enzymatic player in this pathway is beta-carotene 15,15'-monooxygenase (BCO1) , also referred to as beta-carotene 15,15'-dioxygenase[2][3]. BCO1 catalyzes the oxidative cleavage of the central 15,15' double bond of a beta-carotene molecule. This reaction utilizes molecular oxygen and results in the formation of two molecules of all-trans-retinal[4][5]. Contrary to its historical classification as a monooxygenase, recent studies have unequivocally demonstrated that BCO1 is a dioxygenase, incorporating two atoms from a single molecule of O2 into the two resulting this compound molecules[5].

Following its synthesis, this compound can undergo one of two primary metabolic fates within the cell:

-

Reduction to Retinol (B82714): this compound is reduced to all-trans-retinol by this compound reductases. This retinol can then be esterified to form retinyl esters, the primary storage form of vitamin A in the body[6].

-

Oxidation to Retinoic Acid: this compound can be irreversibly oxidized to all-trans-retinoic acid, a potent signaling molecule that regulates gene expression through nuclear receptors[7].

A second key enzyme, beta-carotene 9',10'-dioxygenase (BCO2) , is also involved in carotenoid metabolism. BCO2 performs an asymmetric cleavage of beta-carotene at the 9',10' double bond, yielding one molecule of beta-ionone (B89335) and one molecule of apo-10'-carotenal[8][9]. BCO2 exhibits a broader substrate specificity compared to BCO1 and is localized to the mitochondria, whereas BCO1 is found in the cytosol[1].

Quantitative Data

The enzymatic efficiency of beta-carotene oxygenases varies across species and with different substrates. The following tables summarize key kinetic parameters for BCO1 and BCO2.

Table 1: Kinetic Parameters of Beta-Carotene 15,15'-Monooxygenase (BCO1)

| Species | Substrate | Km (µM) | Vmax (nmol/mg/h) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Human | all-trans-β-carotene | 4.8 ± 0.9 | 12.3 ± 0.6 | 0.057 ± 0.003 | 1.2 x 104 | [4] |

| Human | β-apo-8'-carotenal | 2.1 ± 0.4 | 10.8 ± 0.4 | 0.050 ± 0.002 | 2.4 x 104 | [4] |

| Hog | all-trans-β-carotene | 1.3 | 1.1 nmol/hr (for 0.7mg protein) | - | - | [10] |

| Mouse | all-trans-β-carotene | - | - | - | - | [11] |

| Uncultured Marine Bacterium | all-trans-β-carotene | - | 181 mg/L (after 20h) | - | - | [12] |

Table 2: Substrate Specificity of Beta-Carotene Oxygenases (BCO1 and BCO2)

| Enzyme | Species | Substrate | Relative Activity (%) | Reference |

| BCO1 | Human | all-trans-β-carotene | 100 | [4] |

| BCO1 | Human | α-carotene | 68 ± 4 | [4] |

| BCO1 | Human | β-cryptoxanthin | 55 ± 3 | [4] |

| BCO1 | Human | Lycopene | 13 ± 1 | [4] |

| BCO1 | Human | Lutein | No activity | [4] |

| BCO1 | Human | Zeaxanthin | No activity | [4] |

| BCO2 | Chicken | Zeaxanthin | 100 | [11] |

| BCO2 | Chicken | Lutein | 80 | [11] |

| BCO2 | Chicken | β-cryptoxanthin | 60 | [11] |

| BCO2 | Chicken | all-trans-β-carotene | 40 | [11] |

| BCO2 | Chicken | α-carotene | 20 | [11] |

| BCO2 | Chicken | Lycopene | No activity | [11] |

Experimental Protocols

In Vitro Beta-Carotene 15,15'-Monooxygenase (BCO1) Activity Assay

This protocol outlines a method for measuring the enzymatic activity of BCO1 in a cell lysate or with purified enzyme.

Materials:

-

Enzyme source (e.g., intestinal mucosal homogenate, purified recombinant BCO1)

-

Beta-carotene

-

Detergent (e.g., Tween 40, sodium glycocholate)

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.8)

-

Thiol-containing compound (e.g., dithiothreitol (B142953) - DTT)

-

Chelating agent (e.g., EDTA)

-

Stopping solution (e.g., ethanol (B145695) or methanol)

-

Hexane (B92381) for extraction

-

HPLC or spectrophotometer for product quantification

Procedure:

-

Substrate Preparation: Prepare a stock solution of beta-carotene in an organic solvent (e.g., tetrahydrofuran (B95107) or toluene)[12]. To create a micellar substrate solution for the aqueous assay, the beta-carotene stock is mixed with a detergent solution (e.g., 5% Tween 40) and sonicated or vortexed to form micelles[11].

-

Enzyme Reaction: a. In a reaction tube, combine the reaction buffer, DTT, and EDTA. b. Add the enzyme preparation to the reaction mixture. c. Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for a few minutes[11]. d. Initiate the reaction by adding the beta-carotene micellar substrate solution. e. Incubate the reaction for a defined period (e.g., 15-60 minutes) with gentle shaking[6]. The reaction should be carried out under dim light to prevent photo-oxidation of carotenoids and retinoids.

-

Reaction Termination and Extraction: a. Stop the reaction by adding an equal volume of cold ethanol or methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT). b. Add hexane to the tube and vortex vigorously to extract the retinoids and any remaining beta-carotene into the organic phase. c. Centrifuge the mixture to separate the aqueous and organic phases.

-

Quantification of this compound: a. Carefully collect the upper hexane layer. b. Evaporate the hexane under a stream of nitrogen gas. c. Re-dissolve the residue in a suitable solvent for analysis (e.g., mobile phase for HPLC or hexane for spectrophotometry). d. Analyze the sample by HPLC or spectrophotometry to quantify the amount of this compound produced.

HPLC Analysis of Beta-Carotene and this compound

This protocol provides a general method for the separation and quantification of beta-carotene and this compound.

Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 or C30 column

-

Mobile phase solvents (e.g., methanol, acetonitrile, water, dichloromethane (B109758), tetrahydrofuran)

-

Standards for beta-carotene and this compound

Procedure:

-

Sample Preparation: Prepare the extracted sample as described in the BCO1 activity assay protocol. Ensure the final sample is dissolved in a solvent compatible with the HPLC mobile phase.

-

Chromatographic Conditions: a. Column: A reversed-phase C18 column is commonly used. For better separation of carotenoid isomers, a C30 column can be employed[13]. b. Mobile Phase: A variety of mobile phases can be used. An isocratic system might consist of methanol:water (e.g., 95:5 v/v). A gradient system might involve a mixture of acetonitrile, methanol, and dichloromethane to achieve better separation of a wider range of carotenoids and retinoids[13]. The addition of a small amount of triethylamine (B128534) (e.g., 0.1%) can improve peak shape and recovery. c. Flow Rate: A typical flow rate is 0.8-1.5 mL/min[14]. d. Detection: Monitor the elution of compounds using a UV-Vis or DAD detector. Beta-carotene is typically detected at around 450 nm, while this compound is detected at approximately 370-380 nm[15]. Retinol, a potential product of this compound reduction, can be detected at 325 nm[9].

-

Quantification: a. Inject a known amount of the sample onto the HPLC column. . Identify the peaks for beta-carotene and this compound by comparing their retention times with those of pure standards. c. Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

Visualizations

Biochemical Pathway of this compound Synthesis

Caption: Central cleavage of beta-carotene to this compound by BCO1 and subsequent metabolic fates.

Experimental Workflow for BCO1 Activity Assay

Caption: A typical workflow for the in vitro measurement of BCO1 enzymatic activity.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Beta-carotene 15,15'-dioxygenase - Wikipedia [en.wikipedia.org]

- 4. Substrate Specificity of Purified Recombinant Human β-Carotene 15,15′-Oxygenase (BCO1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. conf.uni-ruse.bg [conf.uni-ruse.bg]

- 6. The Human Enzyme That Converts Dietary Provitamin A Carotenoids to Vitamin A Is a Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Carotene 15,15'-oxygenase inhibits cancer cell stemness and metastasis by regulating differentiation-related miRNAs in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Method for the simultaneous determination of retinol and beta-carotene concentrations in human tissues and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rmfabicon.wordpress.com [rmfabicon.wordpress.com]

- 11. Substrate Specificity of Purified Recombinant Chicken β-Carotene 9',10'-Oxygenase (BCO2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. aoac.org [aoac.org]

- 14. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 15. youtube.com [youtube.com]

The Mechanism of Retinal Isomerization in the Visual Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The visual cycle is a critical enzymatic pathway responsible for the regeneration of 11-cis-retinal (B22103), the chromophore essential for vision. This process involves the precise and efficient isomerization of all-trans-retinal, generated upon photoactivation of visual pigments, back to its 11-cis configuration. This technical guide provides a comprehensive overview of the core mechanisms of retinal isomerization, detailing the key enzymatic players, their kinetics, and the distinct pathways operating in rods and cones. We present a consolidation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling and experimental workflows to serve as a valuable resource for researchers in ophthalmology and drug development.

Introduction

The ability of the eye to detect light is fundamentally dependent on the photochemical isomerization of 11-cis-retinal to all-trans-retinal within rhodopsin and cone opsins.[1][2] This event triggers the phototransduction cascade, leading to a neural signal. To maintain vision, a constant supply of 11-cis-retinal is required, which is achieved through a series of enzymatic reactions collectively known as the visual cycle. This cycle primarily occurs in the this compound pigment epithelium (RPE) and, for cones, also within the retina itself.[3][4] A key and rate-limiting step in this process is the enzymatic isomerization of an all-trans-retinoid to an 11-cis-retinoid.[5] Disruptions in this pathway are associated with a range of severe this compound dystrophies, making the enzymes of the visual cycle prime targets for therapeutic intervention.[5][6]

The Canonical Visual Cycle in the this compound Pigment Epithelium (RPE)

The classical visual cycle, supporting both rod and cone photoreceptors, is a multi-step process occurring between the photoreceptor outer segments (POS) and the RPE.[7][8]

2.1. Key Steps and Enzymatic Machinery

-

Reduction of all-trans-retinal: Following its release from opsin after photoisomerization, all-trans-retinal is reduced to all-trans-retinol in the POS by retinol (B82714) dehydrogenases (RDHs), primarily RDH8 and RDH12.[8][9]

-

Transport to the RPE: All-trans-retinol is transported from the POS to the RPE, a process facilitated by the interphotoreceptor retinoid-binding protein (IRBP).[8][10]

-

Esterification: Within the RPE, all-trans-retinol is esterified to a fatty acid, forming an all-trans-retinyl ester. This reaction is catalyzed by lecithin:retinol acyltransferase (LRAT).[7][8] This step is crucial for trapping retinoids within the RPE.

-

Isomerization: The central isomerization step is the conversion of all-trans-retinyl ester to 11-cis-retinol (B117599). This reaction is catalyzed by the this compound pigment epithelium-specific 65 kDa protein (RPE65), a key enzyme in the visual cycle.[3][5][11] RPE65 functions as an isomerohydrolase, coupling the isomerization of the retinoid backbone to the hydrolysis of the ester bond.[7][12]

-

Oxidation: The newly formed 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases, such as RDH5.[13]

-

Transport back to Photoreceptors: 11-cis-retinal is shuttled back to the POS, again facilitated by IRBP, where it combines with opsin to regenerate the visual pigment.[8] The cellular retinaldehyde-binding protein (CRALBP) plays a crucial role within the RPE in presenting 11-cis-retinol to 11-cis-RDH and protecting the labile 11-cis-retinoids.[11][14]

Signaling Pathway of the Canonical Visual Cycle

The Cone-Specific Visual Cycle

Cones, responsible for daylight and color vision, exhibit much faster dark adaptation rates than rods, suggesting a more rapid and localized mechanism for 11-cis-retinal regeneration.[4][15] This has led to the identification of a cone-specific visual cycle that operates within the retina, independent of the RPE.[4][15]

3.1. Key Features and Proposed Mechanisms

This alternative pathway is thought to involve Müller glial cells.[4][15] After photoisomerization in cones, all-trans-retinol is transported to adjacent Müller cells. Within the Müller cells, an as-yet-unidentified isomerase converts all-trans-retinol to 11-cis-retinol. This 11-cis-retinol is then transported back to the cones, where it is oxidized to 11-cis-retinal for pigment regeneration.[4]

One candidate for the isomerase in the cone visual cycle was dihydroceramide (B1258172) desaturase 1 (DES1).[6] However, studies involving conditional knockout of Des1 in mouse Müller cells have shown that it is not required for cone visual pigment regeneration, indicating that the identity of the key isomerase in this pathway remains to be definitively established.[6]

Logical Relationship of the Cone-Specific Visual Cycle

Quantitative Data in this compound Isomerization

The efficiency of the visual cycle is governed by the kinetics and thermodynamics of its constituent reactions and the binding affinities of its protein components.

Table 1: Thermodynamic and Kinetic Parameters of this compound Isomerization

| Parameter | Value | Conditions | Reference(s) |

| Thermodynamics of 11-cis to all-trans-retinal Isomerization | |||

| ΔF | -1100 to -1400 cal/mol | n-heptane, 20-80°C | [16] |

| ΔH | +150 cal/mol | n-heptane | [16] |

| ΔS | +4.4 e.u. | n-heptane | [16] |

| Kinetics of Thermal Isomerization (Uncatalyzed) | |||

| Arrhenius Energy (Ea) | 22,400 - 26,200 cal/mol | Various solvents | [16] |

| Kinetics of Reverse Isomerization (Non-enzymatic) | |||

| Activation Energy (11-cis-retinol to all-trans-retinol) | 19.5 kcal/mol | RPE microsomes | [11][17][18] |

| Activation Energy (13-cis-retinol to all-trans-retinol) | 20.1 kcal/mol | RPE microsomes | [11][17][18] |

| Rhodopsin Regeneration Kinetics | |||

| Rate of regeneration (human) | Proportional to bleached pigment, constant ~0.0025 sec-1 | In vivo, peripheral retina | [19] |

| Rate of regeneration (mouse, Leu450 RPE65) | 0.035/min | In vivo | [7] |

| All-trans-retinol Formation in Photoreceptors | |||

| Rate constant (human rods) | 0.24 - 0.55 min-1 | Isolated photoreceptors | [20] |

| Rate constant (human cones) | ~1.8 min-1 | Isolated photoreceptors | [20] |

Table 2: Binding Affinities of Retinoid-Binding Proteins

| Protein | Ligand | Dissociation Constant (Kd) | Reference(s) |

| Cellular Retinaldehyde-Binding Protein (CRALBP) | |||

| 11-cis-retinaldehyde | < 20 nM | [3] | |

| 11-cis-retinol | ~50 nM | [3] | |

| 9-cis-retinaldehyde | ~50 nM | [3] | |

| Cellular Retinol-Binding Protein (CRBP) | |||

| all-trans-retinol | ~109 nM (CRBP3) | [21] |

Experimental Protocols

RPE65 Isomerase Activity Assay

This protocol describes the in vitro measurement of RPE65 isomerohydrolase activity using RPE microsomes or cells expressing recombinant RPE65.[5][12][22]

5.1.1. Materials

-

RPE microsomes or cell lysate containing RPE65

-

All-trans-[3H]retinol or other suitable all-trans-retinyl ester substrate

-

Bovine serum albumin (BSA)

-

Buffer (e.g., phosphate (B84403) buffer with appropriate pH)

-

Hexane (B92381) and Methanol for extraction

-

HPLC system with a normal-phase column and UV detector

5.1.2. Procedure

-

Enzyme Preparation: Prepare RPE microsomes from fresh tissue or lysate from cells overexpressing RPE65 and LRAT.[12]

-

Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation with the all-trans-retinoid substrate and BSA in buffer.

-

Incubation: Incubate the reaction mixture at 37°C in the dark for a specified time (e.g., 1.5 hours).[12]

-

Reaction Quenching and Extraction: Stop the reaction by adding methanol. Extract the retinoids by adding hexane, vortexing, and centrifuging to separate the phases.

-

HPLC Analysis: Inject the hexane (upper) phase onto a normal-phase HPLC column.

-

Quantification: Monitor the eluent at 325 nm. Identify and integrate the peak corresponding to 11-cis-retinol. Calculate the amount of product formed based on a standard curve.[5]

Experimental Workflow for RPE65 Activity Assay

HPLC Analysis of this compound Isomers

This protocol outlines a method for the separation and quantification of this compound isomers from biological samples.[23][24][25]

5.2.1. Materials

-

This compound sample (e.g., from RPE65 assay or tissue extract)

-

Dichloromethane and n-hexane for extraction

-

Formaldehyde (B43269) (to stabilize isomers)

-

HPLC system with a reversed-phase C18 column

-

Mobile phase (e.g., 0.1 M ammonium (B1175870) acetate-acetonitrile, 40:60, v/v)[23]

-

Internal standard (e.g., TMMP)[23]

5.2.2. Procedure

-

Extraction: Extract this compound isomers from the sample using dichloromethane-n-hexane in the presence of formaldehyde to prevent isomerization during the procedure.[23]

-

Sample Preparation: Evaporate the solvent under a stream of nitrogen and redissolve the residue in the mobile phase.

-

HPLC Separation: Inject the sample onto one or two reversed-phase C18 columns in series.[23]

-

Detection: Use a UV detector set at a wavelength appropriate for this compound isomers (e.g., 325-368 nm depending on the derivative).[23][24]

-

Quantification: Identify peaks based on the retention times of known standards (all-trans-, 13-cis-, 11-cis-, and 9-cis-retinal). Quantify the isomers by comparing their peak areas to that of the internal standard and a standard curve.

Electroretinography (ERG) for Visual Cycle Function

ERG is a non-invasive technique used to assess the function of the retina in vivo, providing insights into the overall efficiency of the visual cycle.[26][27][28]

5.3.1. General Protocol

-

Animal Preparation: Dark-adapt the animal overnight. Anesthetize the animal and dilate the pupils.[26][28]

-

Electrode Placement: Place a recording electrode on the cornea, a reference electrode, and a ground electrode.[28]

-

Stimulation: Present light flashes of varying intensity and frequency to elicit this compound responses. For studying the cone pathway, a rod-saturating background light is used (photopic ERG). For the rod pathway, stimuli are delivered in the dark (scotopic ERG).[26][27]

-

Recording: Record the electrical responses from the retina. The a-wave originates from photoreceptors, and the b-wave from bipolar cells.

-

Data Analysis: Analyze the amplitude and implicit time of the ERG waveforms to assess this compound function and, by inference, the integrity of the visual cycle.[26]

Conclusion

The isomerization of this compound is a cornerstone of vision, involving a sophisticated and highly regulated series of enzymatic reactions. The canonical visual cycle in the RPE, with RPE65 as its central isomerase, is well-characterized and essential for both rod and cone function. The existence of a parallel, cone-specific visual cycle highlights the specialized adaptations for high-acuity vision. Understanding the intricate mechanisms, kinetics, and regulation of these pathways is paramount for developing effective therapies for a wide range of inherited this compound diseases. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working to unravel the complexities of the visual cycle and translate this knowledge into novel therapeutic strategies.

References

- 1. RLBP1 retinaldehyde binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Cellular retinaldehyde-binding protein ligand interactions. Gln-210 and Lys-221 are in the retinoid binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Cone-specific Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mass spectrometric analysis of the kinetics of in vivo rhodopsin phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationships between visual cycle retinoids, rhodopsin phosphorylation and phototransduction in mouse eyes during light and dark-adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New insights into retinoid metabolism and cycling within the retina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Retinoids in the visual cycle: role of the this compound G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isomerization of 11-cis-retinoids to all-trans-retinoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. The cone-specific visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rhodopsin kinetics in the human eye - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The First Steps of the Visual Cycle in Human Rod and Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Functions of Intracellular Retinoid Binding-Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of Key Residues Determining Isomerohydrolase Activity of Human RPE65 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A reversed-phase high-performance liquid chromatographic method to analyze this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. keio.elsevierpure.com [keio.elsevierpure.com]

- 26. Simultaneous Recording of Electroretinography and Visual Evoked Potentials in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. iovs.arvojournals.org [iovs.arvojournals.org]

- 28. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]

The Gatekeeper of Retinoid Signaling: A Technical Guide to Retinaldehyde Dehydrogenase in Retinoic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid (RA), a potent metabolite of vitamin A, is an indispensable signaling molecule that governs a multitude of physiological processes, from embryonic development to adult tissue homeostasis. The synthesis of RA is a meticulously regulated process, with the final, irreversible step being the oxidation of retinaldehyde to retinoic acid. This critical conversion is catalyzed by a family of enzymes known as retinaldehyde dehydrogenases (RALDHs). As the gatekeepers of RA production, RALDHs represent a pivotal control point in retinoid signaling and a key target for therapeutic intervention in a range of pathologies, including developmental disorders and cancer. This technical guide provides an in-depth exploration of the function of RALDH in RA synthesis, detailing its mechanism, kinetics, and physiological significance. It further outlines key experimental protocols for the study of this enzyme and its downstream pathways, offering a comprehensive resource for researchers in the field.

Introduction to Retinaldehyde Dehydrogenase

Retinaldehyde dehydrogenases (RALDHs), also known as aldehyde dehydrogenase family 1 subfamily A (ALDH1A), are a group of NAD(P)+-dependent enzymes that catalyze the irreversible oxidation of retinaldehyde to retinoic acid.[1][2][3] This reaction is the final and rate-limiting step in the biosynthesis of RA from retinol (B82714) (vitamin A).[4] The precise spatial and temporal regulation of RALDH activity is crucial for establishing the RA gradients that are essential for proper embryonic patterning and organogenesis.[5][6] In adult tissues, RALDHs continue to play a vital role in maintaining cellular differentiation and function.[7]

Three primary isoforms of RALDH have been identified in mammals, each with distinct tissue distribution and developmental expression patterns:

-

RALDH1 (ALDH1A1): Predominantly found in the dorsal retina, cornea, and lens epithelium in the eye, as well as in various other adult tissues.[8][9][10]

-

RALDH2 (ALDH1A2): The major isoform expressed during early embryonic development, crucial for the formation of the heart, neural tube, and forelimbs.[2][9] In adults, it is found in tissues such as the lung, testis, and choroid.[7][8][11]

-

RALDH3 (ALDH1A3): Expressed in the ventral retina, olfactory pit, and developing inner ear.[2][9][10]

The differential expression of these isoforms contributes to the precise local synthesis of RA, thereby controlling the activation of RA-responsive genes.[12]

Mechanism of Action and Enzyme Kinetics

The catalytic mechanism of RALDH involves a conserved cysteine residue within the active site that initiates a nucleophilic attack on the aldehyde group of retinaldehyde, forming a thiohemiacetal intermediate.[2] Subsequently, a hydride ion is transferred to NAD+, resulting in the formation of a thioester intermediate and NADH.[2] Finally, the thioester is hydrolyzed by a water molecule, releasing retinoic acid and regenerating the free enzyme.[2]

The kinetic properties of RALDH isoforms have been characterized, revealing differences in substrate specificity and catalytic efficiency. This data is critical for understanding their specific physiological roles and for the development of isoform-selective inhibitors.

Table 1: Kinetic Parameters of Retinaldehyde Dehydrogenase Isoforms

| Enzyme | Substrate | Km (µM) | Vmax/kcat | Catalytic Efficiency (Vmax/Km) | Reference |

| Human ALDH1A1 | all-trans-retinal | - | 0.07 s-1 (kcat) | - | [13] |

| Rat ALDH1A2 | all-trans-retinal | 80.70 ± 20.38 | - | - | [14] |

| Rat ALDH1A2 | all-trans-retinal | - | 0.1 s-1 (kcat) | - | [13] |

| Mouse RALDH3 | all-trans-retinal | - | - | 77.9 | [15] |

| Mouse RALDH4 | 9-cis-retinal | - | - | 27.4 | [15] |

| Mouse RALDH4 | 13-cis-retinal | - | - | 8.24 | [15] |

Note: Direct comparison of kinetic values across different studies should be done with caution due to variations in experimental conditions.

Retinoic Acid Signaling Pathway

The retinoic acid synthesized by RALDHs acts as a ligand for nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6][16] Upon binding RA, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[17][18] This binding typically leads to the recruitment of co-activators and the initiation of gene transcription, thereby regulating a vast array of cellular processes including differentiation, proliferation, and apoptosis.[16][19] The RA signal can be terminated by the action of cytochrome P450 enzymes of the CYP26 family, which catabolize RA into inactive polar metabolites.[17]

Caption: The Retinoic Acid Synthesis and Signaling Pathway.

Experimental Protocols

Measurement of Retinaldehyde Dehydrogenase Activity

A common method to determine RALDH activity in tissue homogenates or cell lysates is through a spectrophotometric or fluorometric assay that measures the production of NADH.[20]

Materials:

-

Tissue homogenate or cell lysate

-

Reaction Buffer: 50 mM HEPES, 50 mM MgCl₂, 5 mM DTT, pH 7.5

-

NAD⁺ solution (e.g., 10 mM stock)

-

Retinaldehyde solution (e.g., 10 mM stock in ethanol)

-

Spectrophotometer or fluorometer capable of measuring absorbance at 340 nm or fluorescence (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare the reaction mixture in a cuvette containing the reaction buffer and the tissue homogenate/cell lysate.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Add NAD⁺ to the reaction mixture to a final concentration of 500 µM.

-

Initiate the reaction by adding retinaldehyde to the desired final concentration (e.g., 0-100 µM).

-

Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm or fluorescence over time.

-

Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

For inhibitor studies, the enzyme source is pre-incubated with various concentrations of the inhibitor before the addition of the substrate and cofactor.[20]

Caption: Experimental Workflow for RALDH Activity Assay.

Quantification of Retinoic Acid in Biological Samples

Accurate quantification of endogenous retinoic acid levels is crucial for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific method for this purpose.[21] High-performance liquid chromatography (HPLC) with UV detection is also a commonly used, though less sensitive, alternative.[22][23][24]

General Protocol Outline (LC/MS/MS):

-

Sample Preparation: Homogenize tissue samples or collect serum/plasma. To prevent isomerization, all procedures should be carried out under yellow light or in the dark.[23]

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 4,4-dimethyl-RA) to the sample for accurate quantification.[21]

-

Extraction: Perform a liquid-liquid extraction to separate retinoids from other cellular components. A common method involves saponification with ethanolic KOH followed by extraction with hexane (B92381) to remove neutral lipids, and then acidification and extraction of retinoic acid into an organic solvent.[21]

-

LC Separation: Separate the extracted retinoids using a reversed-phase HPLC column.

-

MS/MS Detection: Quantify the different isomers of retinoic acid using tandem mass spectrometry in selected reaction monitoring (SRM) mode.[21]

Role of RALDH in Development and Disease

The critical role of RALDHs in development is highlighted by gene knockout studies in mice. Raldh2 knockout is embryonically lethal due to severe defects in heart and neural tube development.[2] Raldh3 knockout mice die at birth from respiratory failure due to malformed nasal passages.[2] Raldh1 knockout mice are viable but can exhibit specific phenotypes, such as resistance to diet-induced obesity.[2]

Dysregulation of RALDH activity and RA signaling is implicated in various diseases:

-

Congenital Defects: Inhibition of RALDH by certain compounds can lead to developmental abnormalities resembling fetal alcohol spectrum disorder (FASD) and congenital diaphragmatic hernia (CDH).[6]

-

Cancer: Altered RALDH expression is observed in numerous cancers. In some contexts, RALDH activity is associated with cancer stem cells and chemoresistance, making it a potential therapeutic target.[25] Conversely, in other cancers, RA can induce differentiation and suppress tumor growth.

-

Retinal Degeneration: Aberrant levels of RA and RALDH expression in the retina have been linked to certain forms of this compound degeneration.[26]

-

Immunology: RA produced by dendritic cells, primarily via RALDH2, plays a role in T cell differentiation and homing to the gut, influencing immune responses and conditions like graft-versus-host disease.[27]

Conclusion

Retinaldehyde dehydrogenases are the central regulators of retinoic acid synthesis, a pathway of fundamental importance in both development and adult physiology. Their isoform-specific expression patterns and catalytic properties allow for the precise control of RA gradients, which in turn orchestrate complex gene regulatory networks. A thorough understanding of RALDH function, facilitated by robust experimental methodologies, is essential for unraveling the intricacies of retinoid signaling and for the development of novel therapeutic strategies targeting this critical pathway. This guide provides a foundational resource for researchers dedicated to advancing our knowledge of these vital enzymes and their role in health and disease.

References

- 1. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis [mdpi.com]

- 4. Generation of Retinaldehyde for Retinoic Acid Biosynthesis | MDPI [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Retinoic Acid and Retinaldehyde Dehydrogenase | Encyclopedia MDPI [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Active Retinaldehyde Dehydrogenase Isoforms in the Postnatal Human Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Alcohol and Aldehyde Dehydrogenases: Retinoid Metabolic Effects in Mouse Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Retinoic acid biosynthesis catalyzed by this compound dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic characterization of recombinant mouse this compound dehydrogenase types 3 and 4 for this compound substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 20. Characterization of retinaldehyde dehydrogenase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantification of physiological levels of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. jfda-online.com [jfda-online.com]

- 25. RALDH1 inhibition shows immunotherapeutic efficacy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Levels of retinoic acid and retinaldehyde dehydrogenase expression in eyes of the Mitf-vit mouse model of this compound degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Dendritic Cell Expression of this compound Aldehyde Dehydrogenase-2 Controls Graft-Versus-Host Disease Lethality - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of All-trans-retinal Metabolism in Photoreceptor Health and Disease: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The vertebrate visual cycle is a complex and indispensable metabolic pathway that ensures the continuous regeneration of the chromophore 11-cis-retinal (B22103), which is essential for light detection by photoreceptor cells. A critical component of this cycle is the efficient and timely clearance of all-trans-retinal, the photoisomerization product of 11-cis-retinal. Failure to metabolize all-trans-retinal in a timely manner leads to the formation of toxic byproducts, cellular stress, and ultimately contributes to the pathogenesis of a variety of retinal degenerative diseases, including Stargardt disease and age-related macular degeneration. This technical guide provides an in-depth examination of the core metabolic pathways of all-trans-retinal within photoreceptor cells, focusing on the key enzymatic and transport processes. We present a consolidation of quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the involved mechanisms to serve as a comprehensive resource for researchers in the field.

Introduction: The Visual Cycle and the Imperative of All-trans-retinal Clearance

Vision is initiated when a photon of light is absorbed by the 11-cis-retinal chromophore bound to opsin proteins in the outer segments of rod and cone photoreceptors. This absorption triggers the isomerization of 11-cis-retinal to all-trans-retinal, initiating the phototransduction cascade that leads to a neural signal. To maintain visual sensitivity, all-trans-retinal must be released from the opsin and efficiently cleared from the photoreceptor outer segment (POS). This clearance is the first step in the canonical visual cycle, a series of enzymatic reactions that regenerate 11-cis-retinal.

The accumulation of all-trans-retinal is highly toxic to photoreceptor cells. Its reactive aldehyde group can form Schiff base adducts with proteins and lipids, leading to the formation of cytotoxic compounds such as N-retinylidene-N-retinylethanolamine (A2E), a major component of lipofuscin.[1] A2E accumulation in the this compound pigment epithelium (RPE) is a hallmark of aging and several this compound degenerative diseases. Therefore, the rapid and efficient metabolism of all-trans-retinal is paramount for photoreceptor survival and function.

This guide will delve into the molecular machinery responsible for all-trans-retinal metabolism in photoreceptors, providing quantitative data, experimental methodologies, and pathway diagrams to facilitate a deeper understanding of this critical process.

Core Pathways of All-trans-retinal Metabolism in Photoreceptor Cells

The clearance of all-trans-retinal from the photoreceptor outer segment is a two-step process involving a transporter and several key enzymes.

Translocation by ATP-Binding Cassette Transporter A4 (ABCA4)

Following its release from opsin in the disc lumen, all-trans-retinal, in the form of N-retinylidene-phosphatidylethanolamine (N-Ret-PE), is translocated across the disc membrane to the cytoplasm by the ATP-binding cassette (ABC) transporter A4 (ABCA4).[2][3] This flippase activity is crucial for making all-trans-retinal accessible to the enzymes responsible for its reduction. Mutations in the ABCA4 gene are the cause of Stargardt disease, an autosomal recessive macular degeneration characterized by severe vision loss.[3]

Reduction to All-trans-retinol by Retinol (B82714) Dehydrogenases (RDHs)

Once in the cytoplasm of the outer segment, all-trans-retinal is reduced to the less toxic alcohol, all-trans-retinol. This reaction is catalyzed by a family of NADPH-dependent retinol dehydrogenases (RDHs). The two primary enzymes involved in this process within photoreceptors are RDH8 and RDH12.

-

Retinol Dehydrogenase 8 (RDH8): RDH8 is localized to the outer segments of both rod and cone photoreceptors and is considered the primary enzyme responsible for the bulk reduction of all-trans-retinal generated during phototransduction.[4]

-

Retinol Dehydrogenase 12 (RDH12): RDH12 is predominantly found in the inner segments of photoreceptors. While it contributes to all-trans-retinal reduction, its primary role is thought to be protective, detoxifying any all-trans-retinal that escapes the outer segment and enters the inner segment.[5] Mutations in the RDH12 gene are associated with Leber congenital amaurosis (LCA), a severe inherited this compound dystrophy that causes profound vision loss from early childhood.[5]

The all-trans-retinol produced is then transported out of the photoreceptor to the adjacent RPE for the subsequent steps of the visual cycle.

Quantitative Data on All-trans-retinal Metabolism

The following tables summarize key quantitative parameters related to the enzymes and metabolites involved in all-trans-retinal clearance in photoreceptor cells.

| Enzyme | Substrate | K_m_ (µM) | k_cat_/K_m_ (min⁻¹µM⁻¹) | Location in Photoreceptor | Reference(s) |

| RDH12 | all-trans-retinal | 0.04 | ~900 | Inner Segment | [6][7] |

| RDH12 | 11-cis-retinal | 0.10 | 450 | Inner Segment | [6][7] |

| RDH12 | 9-cis-retinal | 0.14 | 100 | Inner Segment | [6][7] |

| Transporter | Substrate | Apparent K_d_ (µM) | Location in Photoreceptor | Reference(s) |

| ABCA4 | N-retinylidene-PE | 1.7 ± 0.3 | Outer Segment Discs | [8] |

| Condition | Retinoid | Concentration/Level | Time Post-Bleach | Cell Type | Reference(s) |

| Wild-type mouse rod | all-trans-retinol | Reaches ~2.5 mM | 60 min | Rod | [9] |

| Nrl⁻/⁻ mouse cone-like cell | all-trans-retinol | Reaches ~1.7 mM | 10 min | Cone-like | [9] |

| Rdh8⁻/⁻Rdh12⁻/⁻ mouse retina | all-trans-retinal | Significantly delayed clearance | 0-120 min | Retina | [10] |

| Rdh8⁻/⁻ mouse retina | all-trans-retinal | Delayed clearance | 0-120 min | Retina | [10] |

| Rdh12⁻/⁻ mouse retina | all-trans-retinal | Slightly delayed clearance | 0-120 min | Retina | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study all-trans-retinal metabolism.

High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis

HPLC is the gold standard for separating and quantifying retinoid isomers in biological samples.

Materials:

-

Homogenizer

-

Glass test tubes

-

Solvents: Ethanol (B145695), Hexane (B92381), Acetonitrile, Methanol, Methylene (B1212753) chloride (HPLC grade)

-

Internal standard (e.g., retinyl acetate)

-

Phosphate-buffered saline (PBS)

-

Nitrogen gas evaporator

-

HPLC system with a UV detector and a C18 reverse-phase column

Protocol:

-

Sample Preparation (under dim red light):

-

Dissect and weigh this compound tissue.

-

Homogenize the tissue in PBS.

-

Add a known amount of internal standard (retinyl acetate) to the homogenate.

-

Add an equal volume of ethanol to precipitate proteins and vortex thoroughly.

-

Extract the retinoids by adding hexane and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Carefully collect the upper hexane phase containing the retinoids.

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried retinoids in a small, known volume of the HPLC mobile phase.[11][12]

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase (e.g., a gradient of acetonitrile, methanol, and methylene chloride).[12]

-

Inject the reconstituted sample onto the HPLC column.

-

Monitor the elution of retinoids using a UV detector set at 325 nm.

-

Identify and quantify the retinoid peaks by comparing their retention times and peak areas to those of known standards.[11][12]

-

Electroretinography (ERG) in Mice

ERG is a non-invasive technique used to assess the function of the retina in response to a light stimulus.

Materials:

-

ERG system with a Ganzfeld dome

-

Anesthetics (e.g., ketamine/xylazine cocktail)

-

Mydriatic eye drops (e.g., tropicamide, phenylephrine)

-

Corneal electrodes, reference electrode, and ground electrode

-

Heating pad

Protocol:

-

Animal Preparation:

-

Electrode Placement:

-

ERG Recording:

-

Position the mouse within the Ganzfeld dome.

-

Scotopic ERG (rod-driven responses): In the dark-adapted state, present a series of light flashes of increasing intensity and record the resulting electrical responses.

-

Photopic ERG (cone-driven responses): Light-adapt the mouse for several minutes to saturate the rods, then present light flashes and record the cone-mediated responses.[13][15]

-

-

Data Analysis:

-

Measure the amplitude and implicit time of the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells).

-

Compare the ERG waveforms between experimental and control groups to assess this compound function.

-

Spectral-Domain Optical Coherence Tomography (SD-OCT) in Mice

SD-OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, allowing for the assessment of this compound structure and thickness.

Materials:

-

SD-OCT imaging system adapted for small animals

-

Anesthetics

-

Pupil dilating eye drops

-

Corneal lubricant

Protocol:

-

Animal Preparation:

-

Image Acquisition:

-

Apply a corneal lubricant to maintain optical clarity.

-

Align the SD-OCT probe with the mouse's eye.

-

Acquire cross-sectional (B-scans) and volumetric (3D scans) images of the retina.

-

Focus on the different this compound layers, including the photoreceptor outer and inner segments, outer nuclear layer (ONL), and RPE.[16][17][20]

-

-

Image Analysis:

-

Use the SD-OCT software to measure the thickness of the different this compound layers.

-

Compare the this compound morphology and layer thickness between experimental and control groups to identify any structural abnormalities or degeneration.

-

Visualizing the Pathways: Graphviz Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

The Core Pathway of All-trans-retinal Metabolism in Photoreceptors

Caption: Metabolism of all-trans-retinal in photoreceptor cells.

Experimental Workflow for Retinoid Analysis using HPLC

Caption: Workflow for HPLC analysis of this compound retinoids.

Logical Relationship of Key Proteins in All-trans-retinal Clearance

Caption: Functional relationship of key proteins in all-trans-retinal clearance.

Conclusion and Future Directions

The efficient metabolism of all-trans-retinal is a cornerstone of photoreceptor health. The intricate interplay between the transporter ABCA4 and the reductases RDH8 and RDH12 ensures the timely conversion of this potentially toxic aldehyde into a benign alcohol, thereby preventing the accumulation of harmful byproducts and preserving this compound integrity. The quantitative data and experimental protocols presented in this guide offer a robust framework for investigating this critical pathway.

Future research in this field will likely focus on several key areas. A deeper understanding of the regulatory mechanisms governing the expression and activity of ABCA4, RDH8, and RDH12 could unveil novel therapeutic targets. Furthermore, the development of high-throughput screening assays based on the protocols outlined here will be instrumental in identifying small molecules that can enhance the clearance of all-trans-retinal, offering potential therapeutic strategies for a range of devastating this compound degenerative diseases. The continued refinement of in vivo imaging techniques will also provide unprecedented opportunities to monitor all-trans-retinal metabolism in real-time within the living eye, accelerating the translation of basic research findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ABCA4 is an N-retinylidene-phosphatidylethanolamine and phosphatidylethanolamine importer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Characterization of ABCA4 Missense Variants Linked to Stargardt Macular Degeneration [mdpi.com]

- 4. Reduction of All-trans-retinal in Vertebrate Rod Photoreceptors Requires the Combined Action of RDH8 and RDH12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinol Dehydrogenase (RDH12) Protects Photoreceptors from Light-induced Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cryo-EM structures of the ABCA4 importer reveal mechanisms underlying substrate binding and Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of all-trans Retinol after Visual Pigment Bleaching in Mouse Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optical Coherence Tomography: Imaging Mouse this compound Ganglion Cells In Vivo [jove.com]

- 17. Modified protocol for in vivo imaging of wild-type mouse retina with customized miniature spectral domain optical coherence tomography (SD-OCT) device - PMC [pmc.ncbi.nlm.nih.gov]

- 18. experts.llu.edu [experts.llu.edu]

- 19. Modified protocol for in vivo imaging of wild-type mouse retina with customized miniature spectral domain optical coherence tomography (SD-OCT) device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Spectral Domain Optical Coherence Tomography in Mouse Models of this compound Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genetic Regulation of Retinaldehyde Dehydrogenase Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinaldehyde dehydrogenases (RALDHs), a subfamily of the aldehyde dehydrogenase (ALDH) superfamily, are critical enzymes in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates a vast array of cellular processes, including proliferation, differentiation, and apoptosis. The three primary RALDH isoforms involved in RA synthesis are ALDH1A1 (RALDH1), ALDH1A2 (RALDH2), and ALDH1A3 (RALDH3). The precise spatial and temporal regulation of these isoforms is paramount for normal development and tissue homeostasis. Dysregulation of RALDH expression and activity has been implicated in a variety of pathologies, most notably in cancer, where they are often associated with cancer stem cell populations and therapeutic resistance. This technical guide provides a comprehensive overview of the genetic regulatory mechanisms governing the expression of RALDH isoforms, with a focus on transcriptional and post-transcriptional control. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Transcriptional Regulation of RALDH Isoforms

The expression of each RALDH isoform is tightly controlled by a complex interplay of transcription factors and signaling pathways, which can vary depending on the cellular context and tissue type.

ALDH1A1

The regulation of ALDH1A1 is multifaceted, involving several key signaling pathways and transcription factors.

-